molecular formula C11H16N5O6P B12929827 N6-Methyl-deoxy-adenosine-5'-monophosphate CAS No. 53696-69-8

N6-Methyl-deoxy-adenosine-5'-monophosphate

Cat. No.: B12929827
CAS No.: 53696-69-8
M. Wt: 345.25 g/mol
InChI Key: MGKYNCZAQIZDCV-XLPZGREQSA-N
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Description

N6-Methyl-deoxy-adenosine-5'-monophosphate (6mA) is a modified nucleotide characterized by a methyl group (-CH₃) attached to the N6 position of the adenine base in deoxyadenosine-5'-monophosphate (dAMP) (Figure 1). This methylation alters its chemical properties and biological interactions. 6mA is a substrate for the FTO (Fat Mass and Obesity-associated) protein, a demethylase involved in epigenetic regulation . Mutations in FTO disrupt 6mA binding, as shown by reduced docking scores (e.g., E234P mutant: -5.02 kcal/mol vs. wild-type: -6.2 kcal/mol), indicating that methylation status critically influences protein-ligand affinity .

Structurally, 6mA differs from canonical nucleotides due to its lack of a 2'-hydroxyl group (deoxyribose) and the N6-methyl modification, which impacts base-pairing stability and enzyme recognition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Methyl-deoxy-adenosine-5’-monophosphate typically involves the methylation of deoxyadenosine monophosphate. This can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to neutralize the acid formed during the reaction .

Industrial Production Methods

Industrial production of N6-Methyl-deoxy-adenosine-5’-monophosphate involves large-scale methylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques like high-performance liquid chromatography (HPLC) to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N6-Methyl-deoxy-adenosine-5’-monophosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the nucleotide .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of N6-Methyl-deoxy-adenosine, such as N6-methyl-deoxy-adenosine-5’-diphosphate and N6-methyl-deoxy-adenosine-5’-triphosphate .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, including:

  • Gene Regulation : It is involved in gene expression modulation through epigenetic mechanisms.
  • RNA Metabolism : N6-Methyl-deoxy-adenosine-5'-monophosphate interacts with proteins that are crucial for RNA processing and metabolism.
  • DNA Repair : It plays a role in DNA repair mechanisms, which are vital for maintaining genomic stability.

Research Applications

  • Epigenetic Studies
    • This compound is extensively used in studies exploring epigenetic modifications. Research has shown that this compound accumulates along gene promoters and coding sequences, influencing transcriptional regulation in response to environmental stimuli .
  • Gene Expression Analysis
    • The compound serves as a standard in ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QQQ-MS/MS) to assess levels of modified bases in genomic DNA. This application is critical for understanding modifications that affect gene expression .
  • Cell Proliferation Studies
    • It has been studied for its potential to promote the proliferation of erythroid progenitor cells, indicating its role in hematopoiesis and potential therapeutic applications in blood disorders .
  • Neuroscience Research
    • In neuroscience, this compound has been linked to the modulation of synaptic plasticity and memory formation. Studies demonstrate its accumulation in neuronal DNA during learning processes, suggesting a role in long-term memory storage .

Case Studies

  • Fear Extinction Learning
    • A study demonstrated that N6-methyl-2’-deoxyadenosine accumulates in the prefrontal cortex during fear extinction learning in mice. This accumulation correlates with increased expression of genes associated with synaptic plasticity, highlighting its role in memory processes .
  • Transcriptional Activation
    • Research involving Chlamydomonas reinhardtii revealed that this compound enhances transcription at gene bodies, suggesting its potential as a regulatory molecule in plant gene expression systems .

Mechanism of Action

The mechanism of action of N6-Methyl-deoxy-adenosine-5’-monophosphate involves its incorporation into nucleic acids, where it can influence the stability and expression of genes. The methyl group at the sixth position of adenine can affect the binding of transcription factors and other proteins to DNA, thereby regulating gene expression. This modification can also impact the stability of mRNA, influencing its translation efficiency .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Attributes of 6mA and Related Nucleotides

Compound Base Sugar Phosphate Group Methylation/Cyclic Feature Key Structural Differences
6mA Adenine Deoxyribose 5'-monophosphate N6-methyl No 2'-OH; methylated adenine
Adenosine-5'-monophosphate (AMP) Adenine Ribose 5'-monophosphate None 2'-OH present; unmodified base
Cyclic GMP (cGMP) Guanine Ribose 3',5'-cyclic Cyclic phosphate bridge Cyclic structure; guanine base
cGAMP (2'-5'/3'-5') Adenine/Guanine Ribose 2'-5' and 3'-5' cyclic Cyclic dinucleotide Two nucleotides linked cyclically
N6-Isopentenyl-AMP (6IA) Adenine Ribose 5'-monophosphate N6-isopentenyl group Bulkier isopentenyl substituent
  • 6mA vs. AMP : The absence of the 2'-hydroxyl in 6mA reduces steric hindrance in DNA-protein interactions, while the N6-methyl group hinders base-pairing with thymine, favoring interactions with methylation-specific enzymes like FTO .
  • 6mA vs. cGAMP: cGAMP is a cyclic dinucleotide (2'-5' and 3'-5' linkages) that activates STING-mediated immune pathways, unlike the linear, monophosphate 6mA, which functions in epigenetic regulation .
  • 6mA vs. 6IA : The N6-isopentenyl group in 6IA increases hydrophobicity, making it a key cytokinin in plants, whereas 6mA’s methyl group is smaller and more relevant in eukaryotic DNA methylation .

Functional and Mechanistic Differences

Table 2: Functional Roles and Binding Affinities

Compound Biological Role Key Interactions/Pathways Binding Affinity (kcal/mol)
6mA Epigenetic regulation, FTO substrate FTO demethylation, DNA-protein recognition WT FTO: -6.2
AMP Energy metabolism, RNA synthesis ATP/ADP interconversion, enzyme cofactor N/A
cGAMP Immune signaling (STING activation) cGAS-STING pathway, antiviral responses STING binding: High
cAMP Secondary messenger (e.g., hormone signaling) Protein kinase A activation Regulatory subunit: ~10⁻⁶ M
6IA Plant cytokinin, cell division Cytokinin receptor histidine kinases Receptor Kd: ~1–10 nM
  • Enzyme Specificity : FTO preferentially binds 6mA over unmodified AMP due to hydrophobic interactions with the methyl group. Mutations like R322Q reduce hydrogen bonding, lowering affinity .
  • Immune Signaling : cGAMP, unlike 6mA, activates STING via a conserved binding domain, triggering IRF3/NF-κB pathways .
  • Evolutionary Conservation : cGAS-STING pathways are conserved from bacteria to mammals, whereas 6mA’s role is prominent in eukaryotes and certain prokaryotes .

Research Findings

  • 6mA and Disease : Reduced FTO binding to 6mA (e.g., C392D mutation) correlates with metabolic disorders, highlighting its clinical relevance .
  • cGAMP in Therapy: cGAMP analogs are explored as vaccine adjuvants and cancer immunotherapeutics due to STING activation, a pathway absent in 6mA biology .
  • Structural Dynamics : Molecular dynamics simulations show that 6mA’s methyl group stabilizes van der Waals interactions in FTO, while cyclic nucleotides like cGAMP induce conformational changes in STING .

Biological Activity

N6-Methyl-deoxy-adenosine-5'-monophosphate (N6-methyl-dAMP) is a modified nucleoside that plays significant roles in various biological processes, particularly in gene regulation and cellular metabolism. This article explores the biological activity of N6-methyl-dAMP, supported by recent research findings, case studies, and data tables.

Overview of this compound

N6-methyl-dAMP is a derivative of adenosine, where a methyl group is added to the nitrogen atom at the sixth position of the adenine base. This modification is part of a broader category of epigenetic modifications that influence gene expression and cellular functions. The compound is known to be involved in several key biological processes, including transcription regulation, DNA repair, and cellular signaling pathways.

Gene Regulation

N6-methyl-dAMP has been shown to affect gene expression significantly. A study indicated that introduction of N6-methyladenine (m6A) in specific genomic contexts resulted in differential expression of numerous genes. Specifically, 99 genes were identified as regulated by m6A within GANTC motifs, leading to alterations in histone modifications and transcription factor binding dynamics .

Table 1: Effects of N6-Methyl-dAMP on Gene Expression

Gene ContextEffect on Gene ExpressionMechanism
GANTC MotifsUpregulation or downregulationAltered binding of transcription factors (e.g., JUN family)
General GenesReduced H3K27me3 levelsInhibition of PRC2-dependent deposition

Cellular Metabolism

The metabolism of N6-methyl-dAMP is crucial for various cellular functions. Research has demonstrated that enzymes involved in the metabolism of this compound can regulate bacterial metabolism and influence stress responses . The study highlighted the role of specific enzymes like Bsu06560 in metabolizing N6-methyladenosine, which can impact gene expression through modulation of metabolic pathways.

Case Studies

  • Bacterial Metabolism Regulation :
    • A systematic study on Bacillus subtilis revealed that mutations in the Bsu06560 enzyme led to enhanced deaminase activity for N6-methyladenosine, suggesting a critical role in regulating metabolic pathways and gene expression .
  • Human Cell Proliferation :
    • In human cell lines expressing N6-MTases (methyltransferases), it was observed that increased levels of m6A led to reduced cell proliferation. This effect was linked to the methylation status at GANTC sites within the genome .

The biological activity of N6-methyl-dAMP is primarily mediated through its interaction with various enzymes and proteins involved in gene regulation. The presence of this modified nucleoside can alter DNA structure and accessibility, thereby influencing transcriptional machinery.

Enzymatic Interactions

N6-methyl-dAMP acts as a substrate for specific methyltransferases that add methyl groups to adenine residues within DNA. This modification can lead to structural changes in chromatin and affect the recruitment of transcription factors.

Q & A

Basic Research Questions

Q. How can N6-Methyl-deoxy-adenosine-5'-monophosphate be reliably detected and quantified in biological samples?

  • Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with optimized protocols for nucleotide analysis. Sample preparation must include rapid freezing in liquid nitrogen and storage at -80°C to prevent degradation. For quantification, employ isotopically labeled internal standards (e.g., ¹³C/¹⁵N-AMP analogs) to correct for matrix effects. Biological replicates (≥6) are critical to account for variability in nucleotide turnover rates .
  • Key Parameters : For tissue samples, ensure fresh weights >1–5 g (depending on water content); plasma/serum requires >100 µl per replicate .

Q. What is the role of this compound in DNA modification pathways?

  • Methodology : Investigate its incorporation into DNA via enzymatic assays using DNA methyltransferases (e.g., M.TaqI or M.EcoKI). Monitor methylation efficiency using bisulfite sequencing or SMRT (Single-Molecule Real-Time) sequencing. Compare kinetic parameters (Km, Vmax) with unmethylated substrates to assess enzymatic preference .

Q. How does methylation at the N6 position influence the compound’s stability under physiological conditions?

  • Methodology : Perform pH-dependent stability studies (pH 4–9) using UV-Vis spectroscopy to track absorbance shifts at 260 nm. Compare hydrolysis rates with non-methylated AMP analogs. Metal ion effects (e.g., Mg²⁺, Ca²⁺) should be tested, as coordination at the phosphate group may stabilize the methylated form .

Advanced Research Questions

Q. How do metal ion interactions with this compound differ from those of AMP or ADP?

  • Methodology : Use isothermal titration calorimetry (ITC) to measure binding constants (logK) for divalent cations (Mg²⁺, Mn²⁺, Zn²⁺). Structural analogs like 7-deaza-AMP ( ) provide insights into base-metal coordination. Advanced NMR (³¹P, ¹H) can resolve macrochelate formation dynamics in solution .
  • Contradictions : Conflicting logK values may arise from buffer ionic strength differences; standardize using 0.1 M NaClO₄ for comparability .

Q. What experimental strategies resolve discrepancies in methylation efficiency data across different model systems?

  • Methodology : Cross-validate using orthogonal techniques:

  • In vitro : Radiolabeled [methyl-³H] SAM as a methyl donor in enzymatic assays.
  • In vivo : CRISPR-Cas9 knockdown of putative methyltransferases followed by LC-MS quantification of nucleotide pools.
  • Data Normalization : Express methylation levels relative to housekeeping nucleotides (e.g., ATP/ADP ratios) to control for metabolic variability .

Q. How does N6-methylation affect the compound’s interaction with RNA/DNA polymerases?

  • Methodology : Conduct primer extension assays using T7 RNA polymerase or DNA Pol I. Compare incorporation rates of methylated vs. non-methylated dAMP analogs. Single-molecule FRET can visualize polymerase stalling at methylated sites. For structural insights, co-crystallize polymerases with methylated substrates and solve X-ray structures .

Q. What are the challenges in synthesizing this compound with high enantiomeric purity?

  • Methodology : Optimize solid-phase synthesis using phosphoramidite chemistry. Protect the N6-methyl group with a photo-labile group (e.g., NVOC) to prevent side reactions. Validate purity via reversed-phase HPLC (C18 column, 0.1 M TEAA buffer) and MALDI-TOF MS. Contamination with 3’- or 2’-phosphate isomers is a common pitfall .

Q. Data Analysis and Contradictions

Q. Why do reported cellular concentrations of methylated nucleotides vary across studies?

  • Key Factors :

  • Sample Handling : Degradation during thawing (e.g., phosphatase activity) skews results. Include phosphatase inhibitors (e.g., sodium fluoride) in lysis buffers .
  • Analytical Sensitivity : Low-abundance methylated nucleotides require high-resolution MS (Orbitrap or Q-TOF) with detection limits <1 nM .

Q. How to address conflicting evidence on the compound’s role in epigenetic regulation?

  • Resolution Strategies :

  • Cell-Type Specificity : Compare methylation levels in primary vs. immortalized cells using targeted metabolomics.
  • Cross-Species Analysis : Test conservation of methyltransferase binding motifs (e.g., via MEME Suite) in model organisms .

Q. Methodological Best Practices

  • Storage : Lyophilized samples retain stability longer; reconstitute in ammonium bicarbonate (pH 7.8) to prevent hydrolysis .
  • Instrumentation : For structural studies, combine SAXS (small-angle X-ray scattering) with molecular dynamics simulations to model solution-state conformations .

Properties

CAS No.

53696-69-8

Molecular Formula

C11H16N5O6P

Molecular Weight

345.25 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H16N5O6P/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(17)7(22-8)3-21-23(18,19)20/h4-8,17H,2-3H2,1H3,(H,12,13,14)(H2,18,19,20)/t6-,7+,8+/m0/s1

InChI Key

MGKYNCZAQIZDCV-XLPZGREQSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)(O)O)O

Origin of Product

United States

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